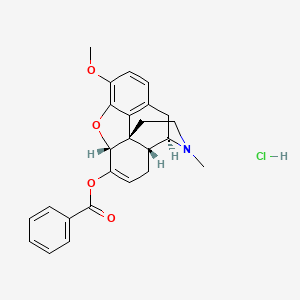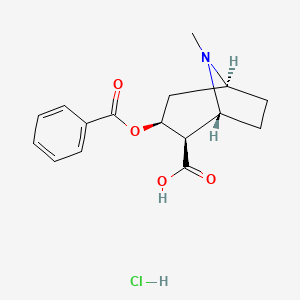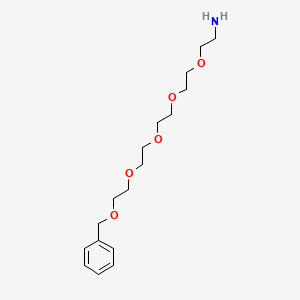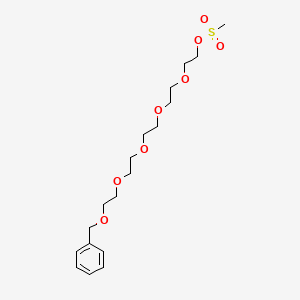![molecular formula C25H28N8 B606098 Yl)pyrimido[5,4-d]pyrimidin-4-amine CAS No. 1875036-75-1](/img/structure/B606098.png)
Yl)pyrimido[5,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[5,4-d]pyrimidines are types of bicyclic [6 + 6] systems . They are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimido[5,4-d]pyrimidines involves various methods . One approach involves acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . Another method involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC (OEt) 3 .Molecular Structure Analysis
Pyrimido[5,4-d]pyrimidines are structurally similar to purines and isomeric to pteridines . They are compounds that make up nucleic and folic acids .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[5,4-d]pyrimidines have been studied . For example, the reaction of 7-ethyl-5-methyl-4-methylsulfanyl-2-phenylpyrimido[5,4-d]pyrimidine with NH4OAc has been reported .Physical And Chemical Properties Analysis
The molecular formula for a related compound, 7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine, is C10H12N6 . Its average mass is 216.242 Da and its monoisotopic mass is 216.112350 Da .Scientific Research Applications
Antibacterial Applications : Some derivatives of pyrimido[5,4-d]pyrimidin-4-amine have shown moderate antibacterial activity. For instance, novel derivatives synthesized by Afrough et al. (2019) exhibited potential as antibacterial agents (Afrough, Bakavoli, Eshghi, Beyzaei, & Moghaddam‐manesh, 2019).
Insecticidal and Antimicrobial Potential : Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antimicrobial potential, highlighting the diverse applications of pyrimidine derivatives (Deohate & Palaspagar, 2020).
Antiproliferative Activity : Compounds derived from pyrimido[5,4-d]pyrimidin-4-amine have shown antiproliferative effects. For example, Atapour-Mashhad et al. (2017) synthesized pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated their antiproliferative activity (Atapour-Mashhad et al., 2017).
Drug Design and Synthesis : The structure of pyrimido[5,4-d]pyrimidin-4-amine has been utilized in the design and synthesis of various compounds with potential therapeutic applications. For instance, Rewcastle et al. (1997) focused on synthesizing inhibitors of the epidermal growth factor receptor, employing this pyrimidine structure (Rewcastle, Bridges, Fry, Rubin, & Denny, 1997).
Antifungal Effects : Research by Jafar et al. (2017) on 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives demonstrated antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Chemical Synthesis and Characterization : Studies like those by Xiang et al. (2011) and Gazizov et al. (2015) have focused on the synthesis and characterization of pyrimidine derivatives, contributing to the understanding of their chemical properties and potential applications (Xiang, Geng, Yi, Dang, & Bai, 2011), (Gazizov, Kharitonova, Smolobochkin, Syakaev, Burilov, & Pudovik, 2015).
Mechanism of Action
While the specific mechanism of action for “Yl)pyrimido[5,4-d]pyrimidin-4-amine” is not mentioned in the search results, pyrimido[5,4-d]pyrimidines have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive properties .
Future Directions
properties
IUPAC Name |
N-[[3-(aminomethyl)phenyl]methyl]-4-(4-benzylpiperazin-1-yl)pyrimido[5,4-d]pyrimidin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8/c26-14-20-7-4-8-21(13-20)15-27-24-22-23(29-17-30-24)25(31-18-28-22)33-11-9-32(10-12-33)16-19-5-2-1-3-6-19/h1-8,13,17-18H,9-12,14-16,26H2,(H,27,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDNGSNKWIORRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3N=CN=C4NCC5=CC=CC(=C5)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yl)pyrimido[5,4-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

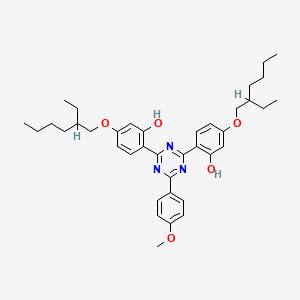



![Benzenesulfonyl fluoride, 3-[[[5-hydroxy-6-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]-](/img/structure/B606021.png)
